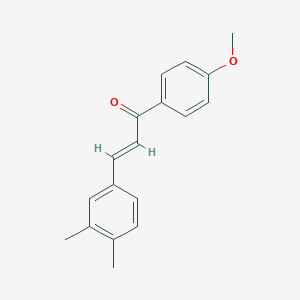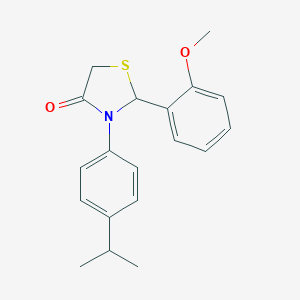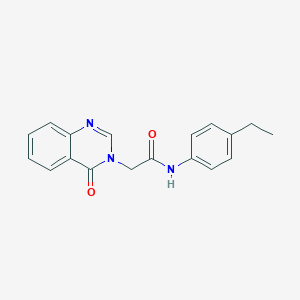![molecular formula C20H20N2O4S B277787 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide](/img/structure/B277787.png)
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide, also known as DMTB, is a synthetic compound that has been extensively studied for its potential in various scientific applications. DMTB is a thiazole derivative that has been shown to possess a wide range of biochemical and physiological effects, making it a promising candidate for use in various research studies.
Mecanismo De Acción
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation and survival. N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide has been shown to inhibit the activity of various enzymes, including protein kinase C, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide has been shown to possess a wide range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of various signaling pathways. N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide has also been shown to possess antioxidant activity, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide in lab experiments is its potent anticancer and antimicrobial activity, which makes it a promising candidate for use in various research studies. However, one of the limitations of using N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide, including its potential use as a therapeutic agent for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide and to identify potential drug targets for this compound. Finally, more studies are needed to evaluate the safety and efficacy of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide in vivo, which will be essential for its potential use in clinical applications.
Métodos De Síntesis
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide, followed by the reaction with ethyl 3-bromo-4-hydroxybenzoate. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide has been extensively studied for its potential in various scientific applications, including its use as an anticancer agent, an antimicrobial agent, and a potential therapeutic agent for various neurological disorders. N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide has been shown to possess potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide has been shown to possess antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for use as an antimicrobial agent.
Propiedades
Nombre del producto |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide |
|---|---|
Fórmula molecular |
C20H20N2O4S |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide |
InChI |
InChI=1S/C20H20N2O4S/c1-4-26-15-7-5-6-14(10-15)19(23)22-20-21-16(12-27-20)13-8-9-17(24-2)18(11-13)25-3/h5-12H,4H2,1-3H3,(H,21,22,23) |
Clave InChI |
CVLWOYLMZWSOTQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
SMILES canónico |
CCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(4-Methoxyphenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277710.png)
![3-(3-Methoxyphenyl)-2-{4-[3-(3-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277711.png)
![3-(2-Methoxyphenyl)-2-{4-[3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277712.png)






![4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277725.png)
![4-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277726.png)